molecular formula C16H15F2NO3 B2461414 (5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate CAS No. 1021121-95-8

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

Cat. No. B2461414
CAS RN: 1021121-95-8
M. Wt: 307.297
InChI Key: LODZTVOWZQHGFO-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry. This compound is a cyclopentanecarboxylate derivative that has been synthesized using various methods.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The isoxazole scaffold has been a focal point in medicinal chemistry due to its diverse biological activities. Researchers have synthesized numerous isoxazole derivatives, including our compound of interest. These derivatives have shown promise as:

Synthetic Chemistry

The synthesis of isoxazole derivatives has been an active area of research. Various methods have been developed to access this valuable scaffold. Notably, the substitution pattern on the isoxazole ring significantly influences the compound’s activity. Researchers have explored modifications at the 3-, 4-, and 5-positions of the phenyl scaffold, leading to diverse biological effects .

EPAC Antagonists

Ye et al. synthesized a series of 2-(isoxazol-3-yl)-2-oxo-N’-phenyl-acetohydrazonoyl cyanide derivatives. Compounds like 105a and 105b emerged as potential EPAC1 and EPAC2 inhibitors. These findings highlight the compound’s potential in modulating cyclic AMP (cAMP) signaling pathways .

Agrochemicals

While specific studies on our compound are limited, isoxazole derivatives have been investigated for their potential as agrochemicals. Their bioactivity against pests, herbicides, or plant growth regulators warrants further exploration.

properties

IUPAC Name

[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3/c17-11-5-6-13(14(18)7-11)15-8-12(19-22-15)9-21-16(20)10-3-1-2-4-10/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODZTVOWZQHGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl cyclopentanecarboxylate

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